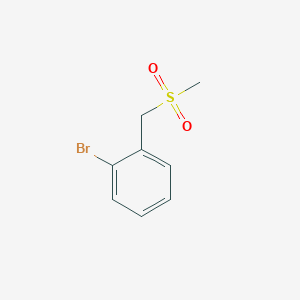

1-Bromo-2-((methylsulfonyl)methyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

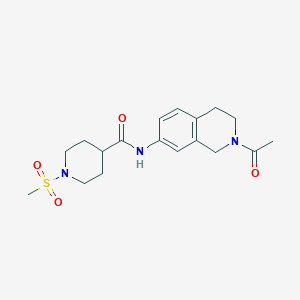

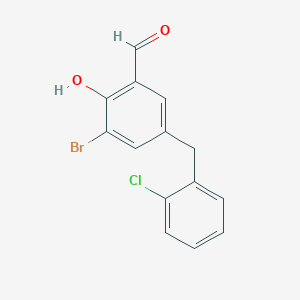

1-Bromo-2-((methylsulfonyl)methyl)benzene, also known as 1-(Bromomethyl)-2-(methylsulfonyl)benzene, is a chemical compound with the molecular formula C8H9BrO2S . It has an average mass of 249.125 Da and a monoisotopic mass of 247.950653 Da .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-((methylsulfonyl)methyl)benzene consists of a benzene ring with a bromomethyl group and a methylsulfonyl group attached to it .Physical And Chemical Properties Analysis

1-Bromo-2-((methylsulfonyl)methyl)benzene is a solid substance . Its InChI code is 1S/C8H9BrO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzothiazines and Benzoisothiazoles

Researchers have found that the reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes, in the presence of a palladium catalyst, results in the formation of both 1,2-benzothiazines and 1,2-benzoisothiazoles. This synthesis approach demonstrates the utility of bromophenyl compounds in creating complex heterocyclic structures, which could have applications in pharmaceuticals and materials science (Harmata et al., 2005).

Catalysis and Synthetic Applications

In another study, a novel N-bromo sulfonamide reagent was synthesized and characterized. This reagent was used as a highly efficient catalyst for the synthesis of compounds via a one-pot pseudo five-component condensation reaction. This illustrates the role of bromo sulfonamide compounds in facilitating complex chemical reactions, highlighting their potential as catalysts in organic synthesis (Khazaei et al., 2014).

Multi-Coupling Reagent

Research on 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound closely related to 1-Bromo-2-((methylsulfonyl)methyl)benzene, indicates its use as a versatile multi-coupling reagent. It reacts with various electrophiles in the presence of zinc metal to give unsaturated sulfones, which can further react to yield highly functionalized sulfones. This showcases the compound's utility in synthesizing diverse functional materials (Auvray, Knochel, & Normant, 1985).

Enzyme Inhibition Activities

A study conducted by Bayrak et al. synthesized and tested derivatives of bromophenols for their enzyme inhibition activities. While this research focuses on bromophenol derivatives, it underscores the broader potential of brominated compounds in biochemical applications, including drug discovery and development (Bayrak et al., 2019).

Ionic Liquid Catalysis

Research involving sulfonic acid functionalized imidazolium salts with FeCl3 highlights the effectiveness of these catalytic systems in synthesizing benzimidazoles at room temperature. This research, while focusing on a different set of compounds, illustrates the importance of sulfonic acid derivatives in catalysis, potentially extending to compounds like 1-Bromo-2-((methylsulfonyl)methyl)benzene (Khazaei et al., 2011).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known to undergo a coupling reaction with benzene sulfonamide in the presence of copper (i)iodide to form the corresponding n-aryl sulfonamide . This suggests that it may interact with its targets through a similar mechanism, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-((methylsulfonyl)methyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence its efficacy and potential side effects.

Eigenschaften

IUPAC Name |

1-bromo-2-(methylsulfonylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULUABWJXGYTEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948049 |

Source

|

| Record name | 1-Bromo-2-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25195-52-2 |

Source

|

| Record name | 1-Bromo-2-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2908813.png)

![[2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2908814.png)

![4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2908826.png)

![5-(4-chlorophenyl)-1-(4-ethylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2908828.png)

![Tert-butyl N-[2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl]carbamate;hydrochloride](/img/structure/B2908830.png)

![N-[1-(1-Methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2908834.png)